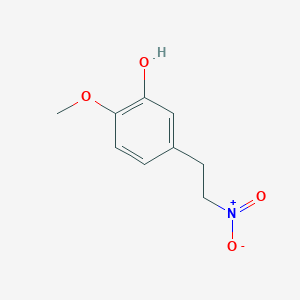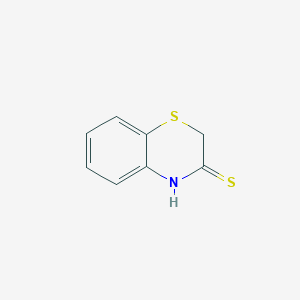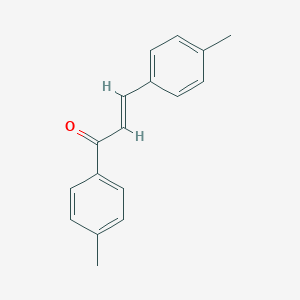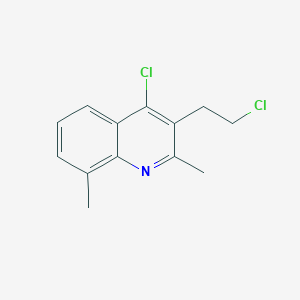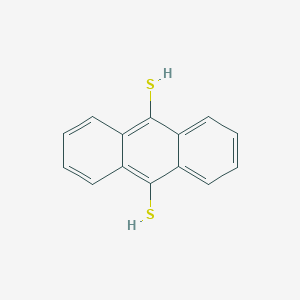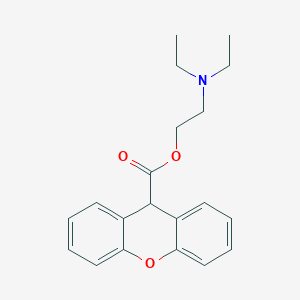
2-(diethylamino)ethyl 9H-xanthene-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(diethylamino)ethyl 9H-xanthene-9-carboxylate is a chemical compound with the molecular formula C20H23NO3 and a molecular weight of 325.4015 . It is also known by its systematic name, xanthene-9-carboxylic acid, 2-(diethylamino)ethyl ester . This compound is characterized by its xanthene core structure, which is a tricyclic aromatic system, and an ester functional group attached to a diethylaminoethyl side chain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-xanthenecarboxylic acid 2-diethylaminoethyl ester typically involves the esterification of xanthene-9-carboxylic acid with 2-diethylaminoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(diethylamino)ethyl 9H-xanthene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(diethylamino)ethyl 9H-xanthene-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biochemical assays and as a fluorescent probe due to its xanthene core structure.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9-xanthenecarboxylic acid 2-diethylaminoethyl ester involves its interaction with specific molecular targets and pathways. The diethylaminoethyl side chain can interact with biological receptors or enzymes, modulating their activity. The xanthene core structure may also contribute to its binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xanthene-9-carboxylic acid: The parent compound without the ester functional group.
2-Diethylaminoethanol: The alcohol used in the esterification reaction.
Xanthene derivatives: Other compounds with similar xanthene core structures but different functional groups.
Uniqueness
2-(diethylamino)ethyl 9H-xanthene-9-carboxylate is unique due to its specific ester functional group and diethylaminoethyl side chain, which confer distinct chemical and biological properties. Its combination of aromaticity and functional group versatility makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
24539-72-8 |
|---|---|
Molekularformel |
C20H23NO3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 9H-xanthene-9-carboxylate |
InChI |
InChI=1S/C20H23NO3/c1-3-21(4-2)13-14-23-20(22)19-15-9-5-7-11-17(15)24-18-12-8-6-10-16(18)19/h5-12,19H,3-4,13-14H2,1-2H3 |
InChI-Schlüssel |
HIGMQFBAGGGECD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Key on ui other cas no. |
24539-72-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


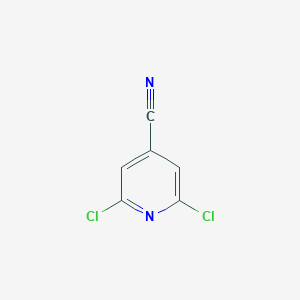
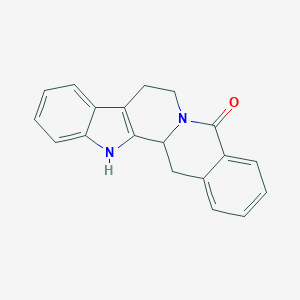
![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)
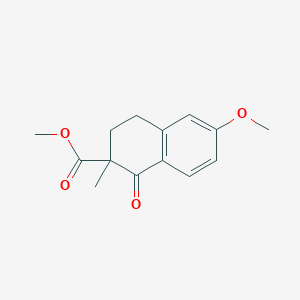
![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)
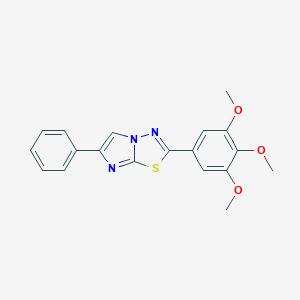
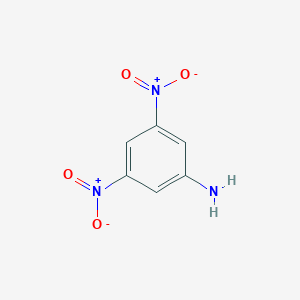

![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)
